3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile; 97%
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Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile, commonly referred to as 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile and abbreviated as 3-DHB, is a synthetic compound with a purity of 97%. It is an organoboron compound with a range of potential applications in the fields of research and development. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
3-DHB has been studied for its potential applications in the fields of research and development. It has been used as a ligand in palladium-catalyzed cross-coupling reactions, as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of other organoboron compounds. Additionally, 3-DHB has also been studied for its potential applications in the fields of drug discovery and drug delivery. It has been used as a model compound to study the interactions between boron-containing compounds and proteins, and its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-DHB is not fully understood. However, it is believed that the compound binds to proteins in the cell, which can lead to changes in the cell’s structure and function. Additionally, it has been suggested that 3-DHB may act as an inhibitor of certain enzymes, which can lead to changes in the metabolic pathways of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DHB have not been extensively studied. However, it has been suggested that the compound may have a range of effects on the cell, including changes in gene expression, protein folding, and signal transduction. Additionally, it has been proposed that 3-DHB may act as an antioxidant, which can protect the cell from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 3-DHB in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-DHB in laboratory experiments. For example, the compound is not water-soluble, so it must be dissolved in a suitable solvent in order for it to be used in experiments. Additionally, the compound is not very soluble in organic solvents, so it may not be suitable for certain reactions.
Future Directions
There are a number of potential future directions for 3-DHB. It could be further studied for its potential applications in the fields of drug discovery and drug delivery. Additionally, it could be studied for its potential as an anticancer agent. Furthermore, it could be studied for its potential as an inhibitor of certain enzymes and its ability to modulate gene expression. Finally, it could be studied for its potential as an antioxidant, which could be beneficial in the treatment of oxidative stress-related diseases.
Synthesis Methods
3-DHB is synthesized through the reaction of 5,5-dimethyl-1,3,2-dioxaborinane and 4-hydroxybenzonitrile in the presence of a palladium catalyst. The reaction is conducted in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-90°C. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by vacuum distillation. The reaction yields a product with a purity of 97%.
properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO3/c1-12(2)7-16-13(17-8-12)10-5-9(6-14)3-4-11(10)15/h3-5,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNKAFWNVFDGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile |
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